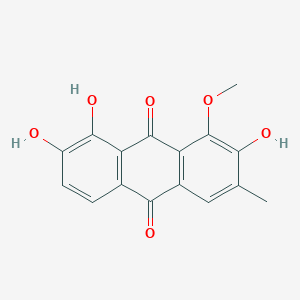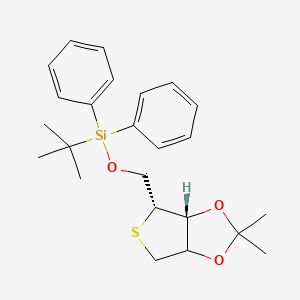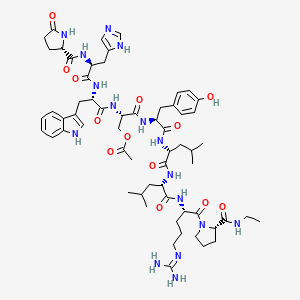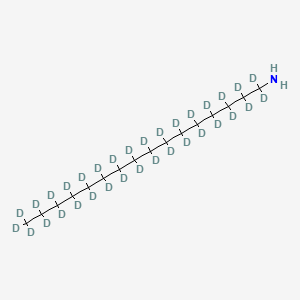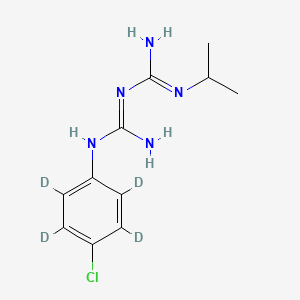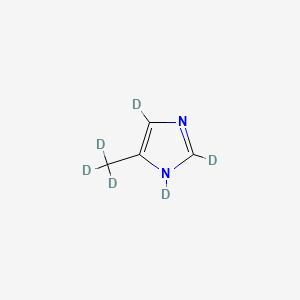
4-Methylcatechol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylcatechol-d6 is a deuterium-labeled version of 4-Methylcatechol. This compound is a stable isotope, often used in scientific research for its unique properties. 4-Methylcatechol itself is a metabolite of p-toluate and acts as a substrate and suicide inhibitor of Catechol 2,3-Dioxygenase . The deuterium labeling in this compound makes it particularly useful in studies involving metabolic pathways and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4-Methylcatechol involves several steps:
Chloromethylation: Dimethoxybenzene and paraformaldehyde are added to an organic solvent, followed by the dropwise addition of concentrated hydrochloric acid at temperatures between -5 to 10°C.
Demethylation: The final step involves warming and refluxing the reduced compound with a hydrogen bromide aqueous solution to obtain 4-Methylcatechol.
Industrial Production Methods
The industrial production of 4-Methylcatechol follows similar steps but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials, mild reaction conditions, and fewer waste products, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Methylcatechol-d6 undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: It can participate in substitution reactions, such as the Williamson reaction, to form compounds like 4-methylcatechol dimethylacetate.
Common Reagents and Conditions
Oxidation: Common reagents include periodate and enzymatic oxidants.
Reduction: Zinc powder and ammonium salts are typically used.
Substitution: Methyl bromoacetate and potassium iodide (KI) are used in the Williamson reaction.
Major Products
The major products formed from these reactions include various quinones and substituted catechols, which have significant applications in different fields .
Scientific Research Applications
4-Methylcatechol-d6 is widely used in scientific research due to its unique properties:
Mechanism of Action
The mechanism of action of 4-Methylcatechol-d6 involves its interaction with specific enzymes and molecular targets:
Enzyme Inhibition: It acts as a suicide inhibitor of Catechol 2,3-Dioxygenase, leading to the inactivation of the enzyme.
Antiplatelet Activity: The compound has been shown to inhibit platelet aggregation more effectively than acetylsalicylic acid, particularly in the presence of collagen and arachidonic acid.
Oxidation Pathways: The compound undergoes autoxidation in the presence of Mg(II) and Ca(II) ions, leading to the formation of quinones.
Comparison with Similar Compounds
4-Methylcatechol-d6 is compared with other similar compounds to highlight its uniqueness:
3,4-Dihydroxytoluene: This compound is structurally similar but lacks the deuterium labeling, making it less useful in metabolic studies.
Homocatechol: Another similar compound, but with different applications and properties.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties, including deuterium labeling, make it an invaluable tool for research in chemistry, biology, medicine, and industry. The compound’s ability to undergo various chemical reactions and its specific mechanism of action further enhance its utility in scientific studies.
Properties
Molecular Formula |
C4H6N2 |
|---|---|
Molecular Weight |
88.14 g/mol |
IUPAC Name |
1,2,4-trideuterio-5-(trideuteriomethyl)imidazole |
InChI |
InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)/i1D3,2D,3D/hD |
InChI Key |
XLSZMDLNRCVEIJ-RSRPWSGMSA-N |
Isomeric SMILES |
[2H]C1=C(N(C(=N1)[2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CN=CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)
![5,7-dihydroxy-2-[1-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexa-2,5-dien-1-yl]chromen-4-one](/img/structure/B12393329.png)
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
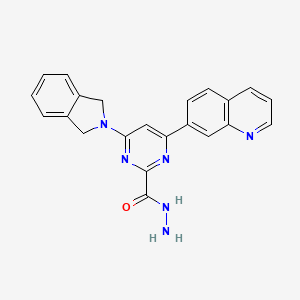
![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
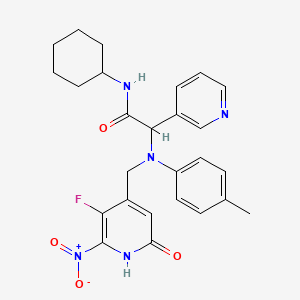
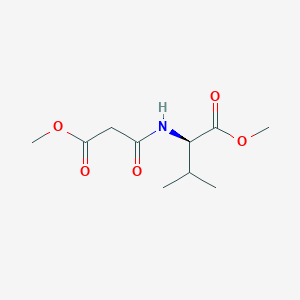
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)
